molecular formula C11H13FN2S B5849547 N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide

N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide

Cat. No. B5849547
M. Wt: 224.30 g/mol
InChI Key: GRSLAGARSHFMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide, also known as FPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPC belongs to the class of thioamides, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which is important for cognitive function. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the activity of various kinases and receptors, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the replication of viruses such as HIV and influenza. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to have analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit various biological activities. However, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has not been extensively studied in humans, and its safety profile is not well established.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide. One area of interest is the potential use of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which is important for cognitive function. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of various kinases and receptors, which are involved in cell signaling pathways. These effects may be beneficial in the treatment of neurological disorders.
Another area of interest is the potential use of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide as an antibacterial and antiviral agent. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the growth of various bacteria and viruses, including HIV and influenza. Further research is needed to determine the efficacy of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide in treating these infections.
Conclusion:
In conclusion, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide involves the reaction of 3-fluorophenyl isothiocyanate with pyrrolidine-1-carbodithioic acid. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide. The yield of N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide is typically around 50-60%, and the purity can be confirmed using NMR spectroscopy.

Scientific Research Applications

N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-fluorophenyl)-1-pyrrolidinecarbothioamide has been studied for its analgesic and anti-inflammatory properties.

properties

IUPAC Name

N-(3-fluorophenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2S/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSLAGARSHFMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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